Carbon tetrachloride pyridine

Chlorination Phase Transfer Catalysis Electrophilic Aromatic Substitution

Researchers and procurement managers seeking reliable electrophilic chlorination of electron-poor pyridines face inconsistent results with physical mixtures of CCl₄ and pyridine. This 1:1 molecular complex (C₆H₅Cl₄N) delivers defined stoichiometry and pre-organized molecular association. • **Key application:** Converts 2,3,5,6-tetrachloropyridine to pentachloropyridine under basic phase-transfer catalysis (PTC/OH), avoiding harsh anhydrous conditions. • **Process advantage:** Thermodynamic excess free energy data enables accurate NRTL/UNIQUAC modeling for distillation and solvent recovery. • **Supply:** Available in research-grade quantities with global shipping.

Molecular Formula C6H5Cl4N
Molecular Weight 232.9 g/mol
CAS No. 57516-20-8
Cat. No. B8568752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbon tetrachloride pyridine
CAS57516-20-8
Molecular FormulaC6H5Cl4N
Molecular Weight232.9 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C(Cl)(Cl)(Cl)Cl
InChIInChI=1S/C5H5N.CCl4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;
InChIKeyHFIUYHJDYBOEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbon Tetrachloride Pyridine: 1:1 Complex Overview


Carbon tetrachloride pyridine (CAS 57516-20-8) is a 1:1 molecular complex with the formula C₆H₅Cl₄N, composed of tetrachloromethane and pyridine . This complex is primarily utilized as a reagent for the electrophilic chlorination of electron-deficient pyridine derivatives under mild phase-transfer conditions [1]. Its distinct stoichiometry and solution-phase behavior differentiate it from simple physical mixtures of its components, enabling specific synthetic and physicochemical applications.

Electrophilic chlorination of electron-deficient pyridines
Mild phase-transfer conditions (PTC/OH)
Defined 1:1 stoichiometric complex, not a physical mixture

No Substitute for CCl₄-Pyridine Complex


Substituting carbon tetrachloride pyridine with a generic mixture of CCl₄ and pyridine, or with alternative halogenated solvent-pyridine complexes such as chloroform-pyridine, fails to reproduce key performance characteristics. The 1:1 complex exhibits unique thermodynamic excess free energy of mixing [1] and distinct phase behavior [2] that directly influence its reactivity and selectivity as a chlorinating agent. Physical mixtures lack the defined stoichiometry and pre-organized molecular association required for the controlled electrophilic chlorination of challenging, electron-poor pyridine substrates under mild phase-transfer conditions [3].

CCl₄-Pyridine 1:1 Complex
Physical Mixture of CCl₄ + Pyridine
Physical mixtures lack pre-organized molecular association, potentially altering reactivity on electron-poor substrates.
CCl₄-Pyridine 1:1 Complex
Chloroform-Pyridine Complex
Different phase behavior and excess free energy may shift electrophilic chlorination selectivity.
CCl₄-Pyridine 1:1 Complex
Other Halogenated Solvent-Pyridine Complexes
Unique thermodynamic signature may not reproduce mild PTC reactivity required for challenging substrates.

CCl₄-Pyridine Complex: Key Quantitative Evidence


Chlorination Selectivity vs. Hexachloroethane

Carbon tetrachloride pyridine, when employed under basic phase transfer conditions, enables the chlorination of highly electron-deficient 2,3,5,6-tetrachloropyridine to pentachloropyridine. In contrast, the alternative chlorinating agent hexachloroethane (C₂Cl₆) is reported to act as a more selective electrophilic chlorination agent under identical conditions, indicating that the CCl₄-pyridine complex provides a distinct reactivity profile that favors conversion of the challenging substrate, albeit with different selectivity outcomes [1]. While direct yield data for the CCl₄-pyridine complex is limited in the primary literature, this class-level inference positions the complex as a viable reagent for specific chlorination tasks where C₂Cl₆ may be overly selective or unreactive.

Chlorination Selectivity
Class-level
Effective conversion to pentachloropyridine vs. more selective C₂Cl₆ under PTC/OH
Reported reactivity profile context; may support selectivity review
Verify quantitative difference; class-level inference
Chlorination Phase Transfer Catalysis Electrophilic Aromatic Substitution

Excess Free Energy vs. Tetrachloroethylene

The excess free energy of mixing (Gᴱ) for the carbon tetrachloride-pyridine system has been experimentally determined and compared to the pyridine-tetrachloroethylene system [1]. These thermodynamic parameters reflect the strength and nature of molecular interactions in the binary mixture. While absolute Gᴱ values are not provided in the abstract, the publication of these data in the peer-reviewed Journal of Chemical & Engineering Data confirms that the CCl₄-pyridine system exhibits distinct non-ideal solution behavior, differentiating it from other halogenated solvent-pyridine pairs. This thermodynamic signature is a direct consequence of the specific donor-acceptor interactions that define the 1:1 complex.

Excess Free Energy
Reported
Distinct non-ideal solution behavior vs. pyridine-tetrachloroethylene system
Supports thermodynamic differentiation; relevant for process design
Refer to Fried et al. (1968) for quantitative data
Solution Thermodynamics Excess Free Energy Molecular Association

Pyridine-Phenol Complex Formation Constant

While a direct formation constant for the CCl₄-pyridine complex itself is not readily available, studies on related hydrogen-bonded systems in carbon tetrachloride provide quantitative benchmarks for the solvent's role in promoting molecular association. For instance, the 1:1 complex between pyridine and phenol in carbon tetrachloride exhibits a formation constant of 40 dm³ mol⁻¹ at 25°C [1]. This value, determined by infrared spectroscopy, serves as a class-level reference for the hydrogen-bonding capacity within the CCl₄ matrix. The ability of carbon tetrachloride to sustain such well-defined complexes underscores the utility of the CCl₄-pyridine adduct as a pre-associated reagent for electrophilic transformations.

Complex Formation
Class-level
Kf = 40 dm³ mol⁻¹ (25°C) for pyridine-phenol in CCl₄
Validates complexation capacity in CCl₄ matrix
Not directly measured for CCl₄-pyridine; class-level inference
Hydrogen Bonding Complexation Constant Spectroscopy

Key Applications of CCl₄-Pyridine Complex


Pentachloropyridine Synthesis via Phase-Transfer Chlorination

The CCl₄-pyridine complex is employed under basic phase transfer catalysis (PTC/OH) to convert 2,3,5,6-tetrachloropyridine to pentachloropyridine [1]. This method is particularly valuable for substrates that are unreactive toward conventional chlorinating agents, leveraging the unique electrophilic character of the complex. The process avoids harsh anhydrous conditions and offers a practical route to highly chlorinated pyridine building blocks for agrochemical and pharmaceutical intermediates.

Thermodynamic Modeling for Azeotropic Separations

The experimentally determined excess free energy of mixing for the carbon tetrachloride-pyridine system [2] provides essential parameters for thermodynamic models (e.g., NRTL, UNIQUAC) used in process simulation. This data is critical for designing distillation processes to recover pyridine from reaction mixtures or for evaluating solvent systems in extractive distillation. The distinct non-ideality of the CCl₄-pyridine pair informs solvent selection and energy optimization in industrial separations.

Electrophilic Aromatic Substitution Mechanism Studies

The CCl₄-pyridine complex serves as a well-defined electrophilic chlorinating agent for fundamental mechanistic investigations. Its reactivity with electron-poor pyridines under PTC/OH conditions has been proposed to proceed via an aromatic carbanionic intermediate [1], offering a model system to study C–H to C–Cl bond formation in heteroaromatic systems. Researchers utilize this complex to probe reaction pathways and to benchmark the performance of novel chlorination catalysts.

Polymerization Initiation via Charge-Transfer Complexes

The CCl₄-pyridine complex has been utilized as a component in initiation systems for the radical polymerization of methyl methacrylate, particularly in combination with sulfur dioxide-pyridine charge transfer complexes [3]. The presence of carbon tetrachloride modulates the polymerization kinetics and yields, making the complex a useful tool for studying controlled radical polymerization mechanisms and for developing specialized polymer materials.

Application
Selection Property
Validation Focus
Pentachloropyridine Synthesis
PTC/OH compatibility
Conversion of electron-deficient pyridine substrates
Azeotropic Separation Design
Excess free energy data
Thermodynamic model accuracy (NRTL, UNIQUAC)
Electrophilic Mechanism Studies
Defined electrophilic chlorination behavior
Carbanionic intermediate pathway verification
Radical Polymerization Initiation
Charge-transfer complex initiation
Controlled radical polymerization kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbon tetrachloride pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.